molecular formula C18H24N2O5 B2549069 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid CAS No. 1233953-17-7

4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid

Cat. No.: B2549069
CAS No.: 1233953-17-7
M. Wt: 348.399
InChI Key: AKZYSGKFJKEGCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and advanced purification techniques to achieve high yields and purity . The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: Used for the removal of the Boc protecting group.

    Organic Solvents: Commonly used in substitution reactions to dissolve reactants and facilitate the reaction.

Major Products Formed

    Free Amine: Formed upon the removal of the Boc protecting group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications include:

Properties

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-10-8-14(9-11-20)19-15(21)12-4-6-13(7-5-12)16(22)23/h4-7,14H,8-11H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYSGKFJKEGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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